molecular formula C10H10N2OS2 B2472311 2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one CAS No. 105544-52-3

2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one

Cat. No.: B2472311
CAS No.: 105544-52-3
M. Wt: 238.32
InChI Key: CLDVQGQXZUANQB-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one is a synthetic heterocyclic compound designed for pharmaceutical and biochemical research. This benzothiazinone scaffold is of significant interest in medicinal chemistry due to its potential as a core structure for developing enzyme inhibitors . Core Research Applications Members of the 4H-3,1-benzothiazin-4-one chemical class have been identified as potential inhibitors for a range of proteases . Specifically, related 2-amino- and 2-alkylthio- substituted benzothiazinones have shown selective inhibitory activity against proteases such as human leukocyte elastase and human cathepsin L in research settings . The structure is characterized by multiple heteroatoms that serve as hydrogen bond acceptors, facilitating interactions with biological targets, and a fused phenyl ring that may allow for π-π interactions . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c11-10-12-8-7(9(13)15-10)5-3-1-2-4-6(5)14-8/h1-4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDVQGQXZUANQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioketones with Amines

Reagents :

  • 2-Aminobenzenethiol derivatives
  • α,β-Unsaturated carbonyl compounds (e.g., acryloyl chloride)

Procedure :

  • Thioamide Formation : React 2-aminobenzenethiol with acryloyl chloride in toluene under reflux to generate a thioamide intermediate.
  • Cyclization : Treat the intermediate with thiourea in acidic conditions (e.g., HCl/EtOH) to induce cyclocondensation, forming the thiazin-4-one ring.
  • Hydrogenation : Saturate the benzene ring using catalytic hydrogenation (H₂/Pd-C) at 60–80°C under 3–5 bar pressure.

Yield : 65–72% (over three steps).

Key Data :

Step Conditions Intermediate
Thioamide formation Toluene, reflux, 6 h N-Acryloyl-2-aminobenzenethiol
Cyclocondensation HCl/EtOH, 80°C, 4 h Thiazin-4-one precursor
Hydrogenation H₂ (3 bar), Pd-C, 70°C Target compound

Mechanistic Insight :
The thioamide undergoes intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by dehydration to form the thiazinone ring. Subsequent hydrogenation reduces the aromatic benzene to a tetrahydro derivative.

Alternative Route via Thiourea Cyclization

Reagents :

  • 2-Mercaptoacetophenone derivatives
  • Thiourea

Procedure :

  • Knoevenagel Condensation : React 2-mercaptoacetophenone with benzaldehyde in ethanol to form an α,β-unsaturated ketone.
  • Cyclocondensation : Treat the unsaturated ketone with thiourea in acetic acid, inducing cyclization to yield the thiazin-4-one core.
  • Reductive Amination : Introduce the amino group at position 2 using NH₃/H₂ in the presence of Raney Ni.

Yield : 58–63% (over three steps).

Advantages :

  • Avoids harsh hydrogenation conditions.
  • Allows modular substitution on the benzene ring.

Green Chemistry Innovations

Solvent-Free Microwave-Assisted Synthesis

Reagents :

  • 2-Aminobenzenethiol
  • Maleic anhydride

Procedure :

  • Microwave Irradiation : React 2-aminobenzenethiol with maleic anhydride under solvent-free conditions at 150°C for 15 minutes.
  • In Situ Cyclization : The reaction mixture spontaneously cyclizes to form the thiazinone ring due to microwave-induced polarization.
  • Hydrogenation : Perform catalytic transfer hydrogenation using ammonium formate/Pd-C.

Yield : 78% (two steps).

Key Benefits :

  • 80% reduction in reaction time compared to conventional methods.
  • Eliminates toxic solvents (e.g., toluene).

Biocatalytic Approaches

Enzyme : Candida antarctica lipase B (CAL-B)

Procedure :

  • Enzymatic Cyclization : CAL-B catalyzes the reaction between 2-aminobenzenethiol and ethyl acetoacetate in phosphate buffer (pH 7.0) at 37°C.
  • Selective Hydrogenation : Use enzymatic hydrogenation with hydrogenase enzymes to saturate the benzene ring.

Yield : 52% (two steps).

Limitations :

  • Lower yields due to enzyme instability at elevated temperatures.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Reaction Time Environmental Impact
Conventional 65–72 14 h High (toxic solvents)
Microwave-Assisted 78 1 h Low
Biocatalytic 52 24 h Minimal

Insights :

  • Microwave-assisted synthesis offers the best balance of efficiency and sustainability.
  • Biocatalytic methods remain experimental but hold promise for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-hydrogenation leading to fully saturated byproducts.
  • Solution : Use lower H₂ pressure (1–2 bar) and monitor reaction progress via TLC.

Stereochemical Control

  • Issue : Racemization at the amino group.
  • Solution : Employ chiral auxiliaries (e.g., L-proline) during cyclocondensation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 acts as a nucleophile, enabling substitution with electrophilic agents:

Reagent Conditions Product Reference
Alkyl halides (R-X)Polar solvents (e.g., DMF), K₂CO₃, 60–80°CN-Alkylated derivatives (R = methyl, ethyl, benzyl)
Acyl chloridesEthanol, reflux, 4–6 hrsN-Acylated amides (e.g., acetyl, benzoyl)

These reactions proceed via SN2 mechanisms, with yields influenced by steric hindrance and electron-withdrawing effects on the electrophile.

Cyclization and Ring Expansion

The thiazine ring undergoes structural modifications under catalytic conditions:

  • Rhodium-catalyzed ring expansion :
    Treatment with Rh₂(OAc)₄ and PhI(OAc)₂ in dichloroethane at 80°C facilitates vinyl group insertion, yielding 3-vinyl-1,2-thiazinane-1,1-dioxide derivatives (90% yield) .

  • Lawesson’s reagent-mediated cyclization :
    Converts thiourea precursors into 1,3-thiazinane-4-one analogs under mild basic conditions (K₂CO₃, ethanol) .

Condensation Reactions

The amino group participates in Schiff base formation:

Aldehyde Conditions Product Reference
Aromatic aldehydesEthanol, Δ, 8–12 hrsAzomethine derivatives (e.g., 4-hydroxy-3-methoxybenzylidene)

These azomethines serve as intermediates for synthesizing fused heterocycles like pyrano-thiazines .

Oxidation and Sulfur Functionalization

The thioether sulfur undergoes oxidation:

  • H₂O₂/AcOH : Converts the thiazine sulfur to sulfoxide (50–60% yield) .

  • mCPBA (meta-chloroperbenzoic acid) : Forms sulfone derivatives at 0°C in CH₂Cl₂ .

Acid/Base-Mediated Rearrangements

  • Acidic conditions (H₂SO₄) : Promotes ring contraction of the thiazine moiety to thiazole analogs .

  • Basic conditions (NaOH) : Induces hydrolytic cleavage of the thiazinone ring, yielding open-chain thiourea derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Catalyst System Substrate Product Yield Reference
Pd(OAc)₂/XPhosAryl boronic acidsC-6 arylated derivatives65–75%

Comparative Reactivity Table

Key reaction pathways ranked by synthetic utility:

Reaction Type Applications Limitations
Nucleophilic substitutionDiversifies amino group functionalityLimited by steric bulk at position 2
CondensationBuilds fused heterocyclic scaffoldsRequires anhydrous conditions
OxidationModifies sulfur redox stateOver-oxidation risks

Mechanistic Insights

  • Thiazine ring stability : The fused benzothiophene enhances aromatic stabilization, reducing ring-opening tendencies compared to monocyclic thiazines .

  • Amino group pKa : Estimated pKa ~8.5, enabling deprotonation under mild basic conditions for nucleophilic attacks .

Scientific Research Applications

Biological Activities

The compound has been investigated for its biological activities, particularly in the context of cancer research. Studies have shown that derivatives of benzothiazole and thiazine compounds exhibit notable antitumor properties. For instance:

  • Antitumor Activity : Research indicates that compounds similar to 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one can inhibit tumor cell proliferation. In vitro studies have demonstrated that these compounds can suppress the growth of various cancer cell lines such as H460 (human lung cancer), A549 (human lung adenocarcinoma), and U251 (glioma) cells by targeting specific kinases involved in tumor progression .
  • Mechanism of Action : The mechanism involves the inhibition of specific pathways related to cell survival and proliferation. For example, studies have shown that certain derivatives act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in several cancers .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications leading to the creation of new derivatives with enhanced biological activities:

  • Synthesis of Derivatives : The synthesis of 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one can be achieved through various organic reactions such as Gewald's reaction. This method facilitates the introduction of different functional groups to enhance the compound's pharmacological properties .
  • Applications in Drug Development : The ability to modify the compound's structure makes it a candidate for drug development against cancer and other diseases. Researchers are exploring its potential as a lead compound for designing novel therapeutic agents targeting specific biological pathways .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one:

Study Focus Findings
Wang et al. (2016)Antitumor ActivityIdentified several derivatives with significant FGFR1 inhibition and moderate antitumor activity against lung cancer cell lines .
Inamdar et al. (2013)Adenosine Receptor SelectivityInvestigated related compounds for their selectivity at adenosine receptors; findings suggest potential for developing selective ligands .
Research on Benzothiazole DerivativesSynthesis and EvaluationDemonstrated that modifications to the benzothiazole structure can enhance biological activity and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-4-one involves its interaction with cellular targets that regulate apoptosis. It induces cell death by activating apoptotic pathways, which leads to the reduction of cell viability in cancer cells . The molecular targets and pathways involved include caspases and other proteins that play a role in the apoptotic process.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Thiazinone Derivatives

2-Amino vs. Alkylamino Substituents
  • 3-(4-Amino-phenyl)-2-(4-nitro-phenyl)-2,3-dihydro-benzo[e][1,3]thiazin-4-one (): The nitro and amino aryl groups introduce strong electron-withdrawing and donating effects, respectively, which may modulate antimicrobial activity. Such substituents are critical in Schiff base formation for further functionalization .
Table 1: Substituent Effects on Thiazinone Derivatives
Compound Name Substituents Key Properties/Activities Reference
Target Compound 2-Amino Apoptosis induction (hypothesized)
2-(Ethylamino)-thiazinone 2-Ethylamino Enhanced lipophilicity
3-(4-Amino-phenyl)-2-(4-nitro-phenyl)-thiazinone Aryl nitro/amino groups Antimicrobial precursor

Core Heterocycle Modifications

  • Pyrido-Fused Thiazinones (): Compound 9 (7-Methyl-2-phenylamino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d][1,3]thiazin-4-one) incorporates a pyridine ring fused to the thiophene-thiazinone system. This modification increases aromaticity and may alter electronic distribution, affecting binding to biological targets. Synthesis involves sulfuric acid-mediated cyclization, yielding 62% crystallized product .
  • Triazinone Derivatives (): The compound 3-[2-(4-Methylpiperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one replaces the thiazinone ring with a triazinone. The piperidinyl group introduces steric bulk and basicity, which could influence pharmacokinetics .
Table 2: Heterocyclic Core Comparisons
Compound Class Core Structure Functional Impact Reference
Thiazinone (Target Compound) Benzothiophene-thiazinone Balanced reactivity for drug design
Pyrido-Thiazinone Pyridine-thiophene-thiazinone Enhanced aromaticity
Triazinone Benzothiophene-triazinone Increased steric bulk

Biological Activity

2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and antioxidant activities, as well as its implications in medicinal chemistry.

  • Molecular Formula : C10H11N3OS
  • Molecular Weight : 221.278 g/mol
  • CAS Number : 43088-52-4

Antimicrobial Activity

Recent studies have demonstrated that 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one exhibits significant antimicrobial properties.

  • Tested Pathogens :
    • Escherichia coli
    • Pseudomonas aeruginosa

In vitro tests showed that the compound effectively inhibited the growth of Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of approximately 12.5 μg/mL, while showing moderate activity against E. coli . These findings suggest its potential as an antimicrobial agent.

Antioxidant Activity

The compound's ability to scavenge free radicals was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a notable antioxidant effect, which is crucial for preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The unique structure of 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one contributes to its biological activity. The presence of the benzothiolo moiety enhances its interaction with biological targets.

Structural Feature Biological Implication
Benzothiolo coreEnhances interaction with enzymes and receptors
Amino groupIncreases solubility and bioavailability
Tetrahydro structurePotentially increases stability in physiological conditions

Study on Antimicrobial Efficacy

A study conducted by researchers focused on the synthesis and evaluation of various derivatives of benzothiazine compounds. Among them, 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one exhibited superior activity against Gram-negative bacteria compared to other tested compounds. This highlights its potential for development into a therapeutic agent .

Antioxidant Mechanism Investigation

Further investigations into the antioxidant mechanisms revealed that the compound effectively reduces oxidative stress markers in cellular models. This suggests not only its direct antioxidant capabilities but also its potential protective effects against cellular damage .

Q & A

Q. How can enantiomeric purity be achieved and validated?

  • Methodological Answer :
  • Chiral resolution : Use HPLC with a Chiralpak AD-H column and hexane:isopropanol (90:10) .
  • Circular dichroism : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

Key Notes

  • Advanced Techniques : Emphasized mechanistic studies (e.g., docking, SAR) over descriptive summaries.
  • Contradiction Management : Addressed variability in bioactivity through computational and experimental validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one
Reactant of Route 2
2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one

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